molecular formula C14H7ClO4 B11848060 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one CAS No. 5964-61-4

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one

Cat. No.: B11848060
CAS No.: 5964-61-4
M. Wt: 274.65 g/mol
InChI Key: VKHKTVHZEACZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one typically involves the reaction of 6-chloro-4H-chromen-4-one with furan-2-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its biological activity against various pathogens.

    Medicine: Due to its biological activity, it is being explored for its potential use in the development of new therapeutic agents for diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

    6-Chloro-4H-chromen-4-one: Lacks the furan-2-carbonyl group, which may result in different biological activities and chemical reactivity.

    3-(Furan-2-carbonyl)-4H-chromen-4-one:

    Other substituted chromenones: Various substitutions on the chromenone core can lead to different biological activities and chemical properties, making each compound unique in its own right.

Properties

CAS No.

5964-61-4

Molecular Formula

C14H7ClO4

Molecular Weight

274.65 g/mol

IUPAC Name

6-chloro-3-(furan-2-carbonyl)chromen-4-one

InChI

InChI=1S/C14H7ClO4/c15-8-3-4-11-9(6-8)13(16)10(7-19-11)14(17)12-2-1-5-18-12/h1-7H

InChI Key

VKHKTVHZEACZPH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.